molecular formula C15H10ClN5O B5593629 7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B5593629
M. Wt: 311.72 g/mol
InChI Key: WZUPOCZLGHQZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C15H10ClN5O and its molecular weight is 311.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.0573877 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivatives

7-(2-chlorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one and its derivatives are synthesized through various chemical reactions involving heteroaromatization and interaction with different reagents. These processes lead to the formation of novel compounds with potential applications in various fields of research, such as antimicrobial activity testing and structural analysis through crystallography (El-Agrody et al., 2001; Lu Jiu-fu et al., 2015).

Anticancer Activity

Some derivatives of this compound class have been studied for their unique mechanism of inhibiting tubulin, showing potential as anticancer agents. These studies highlight the importance of specific functional groups for optimal activity and the ability to overcome resistance in various cancer models (Zhang et al., 2007).

Antimycobacterial and Antimicrobial Properties

Derivatives of this compound have demonstrated significant antimycobacterial and antimicrobial activities, making them promising candidates for the development of new classes of antimycobacterial compounds. These findings are supported by detailed structural, vibrational, and quantum chemical analyses (Wojciechowski & Płoszaj, 2020).

Antihypertensive Effects

Some derivatives have shown antihypertensive effects in animal models, indicating their potential for the development of new antihypertensive medications. The structural variation within this class of compounds affects their activity, highlighting the importance of chemical modifications for therapeutic applications (Bennett et al., 1981).

Anti-epileptic Activities

Derivatives have also been evaluated for anti-epileptic activities, showing promising results in models of epilepsy. The structure-activity relationship studies indicate that certain core structures are essential for anti-epileptic activity, guiding future drug development in this area (Ding et al., 2019).

Properties

IUPAC Name

11-(2-chlorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5O/c1-9-13-12(21-15(19-9)17-8-18-21)6-7-20(14(13)22)11-5-3-2-4-10(11)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZUPOCZLGHQZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.